1-Benzyl-1H-imidazole-2-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

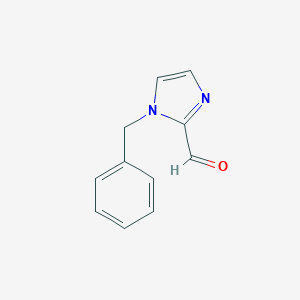

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFHFMMKMUJLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143297 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-65-5 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-formylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Imidazole Heterocycles in Advanced Chemical Systems

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in both biological and synthetic chemistry. connectjournals.comjchemrev.com Its unique electronic structure and amphoteric nature, allowing it to act as both an acid and a base, contribute to its remarkable versatility. chemscene.compharmaguideline.com This inherent reactivity makes the imidazole nucleus a "privileged structure" in medicinal chemistry, capable of forming various non-covalent interactions with biological targets such as enzymes and receptors. nih.govacs.org

The significance of imidazole heterocycles is underscored by their presence in a wide array of biologically crucial molecules. ijsrtjournal.com For instance, the amino acid histidine, a key component of many proteins and enzymes, features an imidazole side chain that plays a vital role in catalytic processes and biological buffering. connectjournals.com Furthermore, the imidazole core is found in purines, essential components of nucleic acids like DNA and RNA, and in vital molecules such as histamine (B1213489) and biotin. scbt.com

Beyond their natural occurrence, imidazole derivatives have been integral to the development of a broad spectrum of therapeutic agents. jchemrev.com The structural features of the imidazole ring are leveraged to design drugs with a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com The adaptability of the imidazole scaffold allows for extensive functionalization, enabling the synthesis of large libraries of compounds for drug discovery and development. nih.govijsrtjournal.com In addition to pharmaceuticals, imidazole-based compounds are utilized in materials science for creating ionic liquids, polymers with high thermal stability, and materials for CO2 capture. sigmaaldrich.com Their catalytic activity is also harnessed in various organic syntheses. sigmaaldrich.com

Contextualizing 1 Benzyl 1h Imidazole 2 Carbaldehyde Within Imidazole Based Compound Classes

1-Benzyl-1H-imidazole-2-carbaldehyde belongs to the class of N-substituted imidazole (B134444) derivatives. The substitution pattern on the imidazole ring is a critical determinant of a molecule's physicochemical properties and biological activity. Imidazole compounds can be categorized based on the number and position of substituents, such as mono-, di-, tri-, and tetrasubstituted derivatives. nih.gov

The subject compound, this compound, is a disubstituted imidazole. The benzyl (B1604629) group at the N-1 position and the carbaldehyde (formyl) group at the C-2 position are its defining features. The benzyl group, a common substituent in medicinal chemistry, can influence the molecule's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. acs.org The aldehyde group at the C-2 position is a reactive functional group that can participate in various chemical transformations, making it a valuable synthetic intermediate for creating more complex molecules. chemimpex.com For instance, it can undergo condensation reactions to form Schiff bases or be oxidized to a carboxylic acid. chemimpex.com

The table below provides key identifiers and physicochemical properties for this compound and its parent compound, imidazole-2-carbaldehyde, to illustrate the influence of the benzyl substitution.

| Property | This compound | Imidazole-2-carbaldehyde |

| Molecular Formula | C₁₁H₁₀N₂O | C₄H₄N₂O |

| Molecular Weight | 186.21 g/mol | 96.09 g/mol |

| CAS Number | 10045-65-5 | 10111-08-7 |

| Appearance | Solid | Solid |

| Melting Point | Not specified | 209 °C (decomposes) chemimpex.com |

This table presents a comparison of basic properties, highlighting the structural and molecular weight differences due to the benzyl group.

The strategic placement of the benzyl and aldehyde groups on the imidazole core makes this compound a versatile scaffold in synthetic chemistry. It serves as a precursor for the synthesis of a variety of more complex imidazole derivatives with potential applications in pharmaceutical and materials science research. orgsyn.org

The Evolution of Research Perspectives on Imidazole 2 Carbaldehyde Derivatives

Direct Synthesis Protocols for 1-Benzyl-1H-imidazole-2-carbaldehyde

Direct synthesis protocols aim to introduce the benzyl (B1604629) and carbaldehyde functionalities onto the imidazole ring in a streamlined manner. These methods can be broadly categorized into the oxidation of a pre-functionalized imidazole and alternative formylation reactions.

Oxidation Reactions in this compound Formation

A common and effective strategy for the synthesis of imidazole-2-carbaldehydes involves the oxidation of the corresponding 2-(hydroxymethyl)imidazole derivative. In the context of this compound, this would involve the oxidation of (1-benzyl-1H-imidazol-2-yl)methanol. While specific literature for the oxidation of this exact substrate is not prevalent, the oxidation of similar imidazole-2-carbinols is well-documented, with manganese dioxide being a frequently used oxidizing agent. orgsyn.org The general transformation is depicted below:

Reaction Scheme: Oxidation of (1-benzyl-1H-imidazol-2-yl)methanol

Another approach involves the oxidation of a methyl group at the 2-position. For instance, in the synthesis of benzimidazole-chalcone hybrids, substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol was oxidized using the Dess-Martin periodinane to yield the corresponding carbaldehyde. bohrium.com This suggests that similar oxidation methods could be applicable to the imidazole series.

Alternative Synthetic Routes for this compound Preparation

Alternative routes to this compound primarily involve the formylation of 1-benzyl-1H-imidazole or the benzylation of a pre-existing imidazole carbaldehyde.

One documented approach is the reaction of 4-formyl-2-methylimidazole with benzyl bromide in the presence of potassium carbonate in DMF. However, this method results in a crude mixture of regioisomers, highlighting the challenges in controlling the site of benzylation. rsc.org

A more regioselective approach is the direct formylation of 1-benzyl-1H-imidazole. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.org The imidazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the C2 position being a generally favored site of attack. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the imidazole ring. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde. wikipedia.org

Another potential, though less commonly reported for this specific substrate, formylation method is the Reimer-Tiemann reaction. This reaction is typically used for the ortho-formylation of phenols but can also be applied to electron-rich heterocycles like pyrroles and indoles. ijpcbs.comnih.gov The reaction involves the generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base, which then acts as the electrophile.

Furthermore, formylation can be achieved through the lithiation of the imidazole ring at the 2-position, followed by quenching with a formylating agent like DMF. This method offers excellent regiocontrol and is discussed in more detail in the following section. orgsyn.org

Regiocontrol in the Synthesis of this compound and Related Compounds

Achieving regioselectivity is a critical aspect of synthesizing this compound, as the imidazole ring possesses multiple reactive sites (N1, N3, C2, C4, and C5).

Factors Influencing Regioselectivity in Imidazole Carbaldehyde Synthesis

Several factors influence the regiochemical outcome of reactions on the imidazole ring:

Electronic Properties: The C2 position of the imidazole ring is generally the most acidic and susceptible to deprotonation, making it a prime target for electrophilic substitution after lithiation. In electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction, the electron density of the ring directs the incoming electrophile. For many N-substituted imidazoles, the C2 position is electronically favored for such substitutions.

Steric Hindrance: The presence of substituents on the imidazole ring or the N-benzyl group can sterically hinder attack at certain positions, thereby directing incoming reagents to less hindered sites.

Protecting Groups: The use of protecting groups can block certain positions from reacting, allowing for selective functionalization at the desired site. For instance, a protecting group at the C2 position can direct functionalization to the C4 or C5 positions.

Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the regioselectivity of a reaction. For example, in N-alkylation reactions, the solvent and counter-ion can influence the ratio of N1 to N3 alkylation in unsymmetrical imidazoles.

A clear example of poor regiocontrol is the direct benzylation of 4-formyl-2-methylimidazole, which yields a mixture of regioisomers. rsc.org Conversely, methods involving the directed lithiation of the C2 position offer a high degree of regioselectivity. orgsyn.org

Catalytic Approaches to Regioselective Functionalization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective functionalization of imidazoles. While not direct formylation methods, they allow for the introduction of a group at a specific position, which can then be converted to a carbaldehyde.

For instance, copper-catalyzed C-H functionalization has been utilized for the C2-allylation of benzimidazoles, demonstrating a reversal of the inherent selectivity for N-allylation. nih.gov This is achieved by using an electrophilic N-OPiv benzimidazole (B57391) as the substrate. Such strategies could potentially be adapted for the introduction of other functional groups at the C2 position of 1-benzyl-1H-imidazole, which could then be transformed into the desired carbaldehyde.

Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has also been shown to proceed with high regioselectivity, favoring the C5 position. rsc.org While this doesn't directly lead to the 2-carbaldehyde, it underscores the potential of catalytic methods to control the position of functionalization on the imidazole ring.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved.

One significant area of development is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. orientjchem.org The Vilsmeier-Haack reaction, a key method for the synthesis of the target compound, has been successfully carried out under microwave conditions for the synthesis of various carbaldehydes, including pyrazole-4-carbaldehydes. bohrium.comeurekaselect.comdegres.eu This suggests that a microwave-assisted Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole would be a viable and greener approach.

The use of environmentally benign solvents is another cornerstone of green chemistry. Water is considered an ideal green solvent, and some imidazole syntheses have been successfully conducted in aqueous media. pharmacyjournal.innih.gov While many of the traditional methods for synthesizing this compound employ organic solvents, research into adapting these reactions to greener solvents is ongoing. Ethanol (B145695) and acetonitrile (B52724) have been explored as greener alternatives to more hazardous solvents in some synthetic procedures for pyrazole (B372694) formylation. degres.eu

Solvent-free reactions represent an even greener alternative. One-pot, solvent-free syntheses of various imidazole derivatives have been reported, often with the aid of microwave irradiation or solid-supported catalysts. asianpubs.org These methods offer advantages in terms of reduced waste, lower cost, and easier work-up procedures.

The development of recyclable catalysts is also a key aspect of green chemistry. While not yet specifically reported for the synthesis of this compound, the use of solid-supported catalysts in related imidazole syntheses points towards a potential avenue for greener production of this compound. researchgate.net

Below is a table summarizing some of the synthetic approaches and their adherence to green chemistry principles.

| Synthetic Approach | Green Chemistry Aspects |

| Vilsmeier-Haack Reaction | Can be performed under microwave irradiation to reduce reaction time and energy consumption. bohrium.comeurekaselect.comdegres.eu |

| Solvent Choice | Exploration of greener solvents like ethanol and acetonitrile is possible. degres.eu Water has been used as a solvent for other imidazole syntheses. nih.gov |

| Solvent-Free Synthesis | General methods for solvent-free imidazole synthesis exist and could be adapted. asianpubs.org |

Microwave-Assisted Synthesis of Imidazole Carbaldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govsigmaaldrich.comchemicalbook.com The application of microwave irradiation to the synthesis of imidazole derivatives, including those bearing a carbaldehyde group, has been reported to significantly reduce reaction times from hours to minutes. nih.govnih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general principles can be applied. For instance, the synthesis of substituted imidazoles via multi-component reactions, such as the Radziszewski synthesis, can be efficiently carried out under microwave irradiation. chemicalbook.com This often involves reacting a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt in a suitable solvent under microwave heating. The optimization of parameters such as microwave power, temperature, and reaction time is crucial for achieving high yields of the desired product. sigmaaldrich.com

Table 3: General Conditions for Microwave-Assisted Imidazole Synthesis

| Reaction Type | Reactants | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) |

|---|

Deep Eutectic Solvents in Imidazole Synthesis

Deep eutectic solvents (DESs) are a class of ionic liquids analogues that are gaining attention as green and sustainable reaction media. researchgate.netasianpubs.org They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, resulting in a mixture with a significantly lower melting point than its individual components. nih.govorganic-chemistry.org DESs offer several advantages, including low cost, low toxicity, biodegradability, and often act as both the solvent and catalyst. nih.govchemimpex.com

The use of DESs in the synthesis of imidazole derivatives has been shown to be highly effective. asianpubs.orgnih.gov For example, the one-pot synthesis of tri- and tetra-substituted imidazoles can be efficiently catalyzed by a DES composed of choline (B1196258) chloride and urea (B33335) or other components. asianpubs.orgnih.gov These reactions often proceed under mild conditions and provide good to excellent yields of the desired products. The DES can often be recycled and reused, further enhancing the sustainability of the process. While a specific application to the synthesis of this compound is not prominently documented, the adaptability of DESs for various imidazole syntheses suggests its potential as a viable and environmentally friendly alternative to conventional organic solvents for this transformation.

Table 4: Imidazole Synthesis in Deep Eutectic Solvents

| DES Composition | Reactants | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Choline chloride:Urea | Dicarbonyl, Aldehyde, NH4OAc | 60-100 | 1-5 | 85-98 |

Aldehyde Functional Group Transformations in this compound

The aldehyde group at the C2 position of the imidazole ring is the primary site for a multitude of chemical transformations, enabling carbon-carbon bond formation and functional group interconversion.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds through a tetrahedral intermediate, which upon protonation yields an alcohol. sigmaaldrich.com The nature of the nucleophile determines the final product and the reversibility of the reaction. chemicalbook.com

A specific example of a nucleophilic addition is the decarbonylation reaction observed when imidazole-2-carbaldehydes are heated in ethanol. researchgate.net In this process, the alcohol acts as a nucleophile, attacking the aldehyde carbonyl. The resulting hemiacetal intermediate then undergoes further transformation to yield the corresponding 1-benzyl-1H-imidazole and ethyl formate. researchgate.net While strong nucleophiles like Grignard reagents or organolithium compounds lead to irreversible additions to form secondary alcohols, weaker nucleophiles can participate in reversible additions. chemicalbook.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Condensation reactions involving the aldehyde group are crucial for elongating the carbon skeleton and constructing more complex molecular architectures. These reactions typically involve the formation of a new carbon-carbon double bond.

One notable example is the DNA-compatible three-component cycloaddition strategy for synthesizing pyrrolidine-fused scaffolds. acs.org In this reaction, an azomethine ylide, generated in situ from an amino acid, reacts with this compound and a maleimide (B117702) derivative in a [3+2] cycloaddition. This demonstrates the aldehyde's capacity to participate in complex multicomponent reactions under mild conditions to create sp3-rich structures. acs.org Other classic condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, are also applicable, providing synthetic routes to various alkene derivatives.

Table 2: Key Condensation Reactions

| Reaction Name | Reactant Type | Product Feature |

|---|---|---|

| Wittig Reaction | Phosphorus ylide | C=C double bond (alkene) |

| Knoevenagel Condensation | Active methylene (B1212753) compound | α,β-Unsaturated system |

| Reductive Amination | Amine + Reducing agent | Substituted amine |

Reactivity of the Imidazole Moiety in this compound

The imidazole ring possesses distinct reactive sites, including the nitrogen atoms and the carbon atoms of the heterocyclic ring.

The imidazole ring is an electron-rich heterocycle, generally susceptible to electrophilic aromatic substitution. uobabylon.edu.iq However, the position of substitution is highly directed. In a typical imidazole system, electrophilic attack preferentially occurs at the C4 or C5 positions due to the formation of a more stable cationic intermediate. uobabylon.edu.iqnih.gov The C2 position is electron-deficient and thus resistant to electrophilic attack. nih.gov

In the case of this compound, the situation is further complicated by the presence of the electron-withdrawing carbaldehyde group at the C2 position. This group deactivates the entire imidazole ring towards electrophilic attack, making such substitutions challenging. Consequently, standard electrophilic aromatic substitution reactions like nitration or halogenation on the imidazole ring of this specific molecule are generally not favored.

The imidazole ring contains two nitrogen atoms with different electronic properties. The N1 atom is a pyrrole-type nitrogen, having contributed its lone pair to the aromatic sextet, while the N3 atom is a pyridine-like, sp2-hybridized nitrogen with its lone pair located in the plane of the ring. pharmaguideline.com This N3 nitrogen is basic and nucleophilic, making it a key site for modification. pharmaguideline.com

It can be readily protonated by acids to form stable imidazolium (B1220033) salts. pharmaguideline.com Furthermore, it can be alkylated by electrophiles such as alkyl halides. Reaction of this compound with an alkylating agent like methyl iodide would lead to the formation of a quaternary imidazolium salt, specifically the 1-benzyl-3-methyl-2-formyl-1H-imidazol-3-ium iodide.

Derivatization Strategies for this compound

The dual reactivity of the aldehyde and imidazole functionalities allows for diverse derivatization strategies, which are particularly valuable in medicinal chemistry for structure-activity relationship studies. acs.orgnih.govnih.gov These strategies primarily focus on transforming the aldehyde group or, less commonly, modifying the imidazole ring.

The aldehyde can be:

Reduced to a hydroxymethyl group, which can serve as a hydrogen bond donor or be further functionalized.

Oxidized to a carboxylic acid. This acid can then be converted into a wide array of derivatives, including esters and amides, as demonstrated in the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives. nih.gov

Converted into other heterocyclic rings through condensation with appropriate bifunctional reagents. For example, reaction with hydrazines can yield hydrazones, which may cyclize to form pyrazole or other related systems.

These derivatization pathways allow for systematic modification of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Table 3: Summary of Derivatization Approaches

| Target Site | Transformation | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Aldehyde | Reduction | Alcohol (-CH₂OH) | Introduce H-bond donor nih.gov |

| Aldehyde | Oxidation | Carboxylic Acid (-COOH) | Linker for amides/esters nih.gov |

| Aldehyde | Condensation | Imine / Hydrazone | Synthesis of new heterocycles |

| Aldehyde | Olefination (e.g., Wittig) | Alkene (-CH=CHR) | Carbon skeleton extension |

Synthesis of Imidazole-Based Schiff Base Ligands from this compound

The condensation reaction of this compound with primary amines provides a straightforward and efficient route to a wide range of imidazole-based Schiff base ligands. researchgate.netijpcbs.com These compounds, featuring an imine (-C=N-) linkage, are of significant interest in coordination chemistry and materials science due to their ability to form stable complexes with various metal ions. ijpcbs.comderpharmachemica.com

The synthesis typically involves the reaction of equimolar amounts of this compound and a primary amine in a suitable solvent, often an alcohol such as methanol (B129727) or ethanol. The reaction can be catalyzed by the addition of a few drops of a weak acid, like acetic acid, and often proceeds under reflux conditions to drive the reaction to completion through the removal of water. mdpi.comnih.gov The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine product. beilstein-journals.org

A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base ligands with different electronic and steric properties. For instance, the reaction with substituted anilines can introduce various functional groups onto the periphery of the ligand, thereby modulating its coordination properties and potential applications.

Table 1: Synthesis of Imidazole-Based Schiff Base Ligands

| Amine Reactant | Product (Schiff Base Ligand) | Reaction Conditions | Yield (%) | References |

| Aniline | N-((1-benzyl-1H-imidazol-2-yl)methylene)aniline | Ethanol, Reflux | High | beilstein-journals.orgedu.krd |

| 4-Methoxyaniline | N-((1-benzyl-1H-imidazol-2-yl)methylene)-4-methoxyaniline | Methanol, Reflux | Good | beilstein-journals.org |

| 4-Nitroaniline | N-((1-benzyl-1H-imidazol-2-yl)methylene)-4-nitroaniline | Ethanol, Acetic Acid (cat.), Reflux | Moderate to Good | mdpi.com |

| 2-Aminophenol | 2-(((1-benzyl-1H-imidazol-2-yl)methylene)amino)phenol | Methanol, Stirring, RT | Good | derpharmachemica.com |

| Ethylenediamine | N,N'-bis((1-benzyl-1H-imidazol-2-yl)methylene)ethane-1,2-diamine | Methanol, Reflux | High | ijpcbs.com |

The characterization of these Schiff base ligands is typically achieved through standard spectroscopic techniques. Infrared (IR) spectroscopy confirms the formation of the imine bond with a characteristic C=N stretching vibration, typically observed in the region of 1600-1650 cm⁻¹. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, provides detailed structural information, including the chemical shifts of the azomethine proton (-CH=N-) and the carbon atoms of the imidazole and benzyl moieties. researchgate.netderpharmachemica.com

Formation of Substituted Imidazole and Benzimidazole Derivatives

Beyond Schiff base formation, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems, including substituted imidazole and benzimidazole derivatives. These reactions often involve cyclocondensation with appropriate binucleophilic reagents.

The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole derivatives is a prominent example of such transformations. This is typically achieved through the condensation of this compound with substituted o-phenylenediamines. connectjournals.comnih.gov The reaction generally proceeds under oxidative conditions, where an oxidizing agent is employed to facilitate the cyclization and subsequent aromatization to the benzimidazole ring system. mdpi.com Various catalytic systems have been developed to promote this reaction, including the use of metal catalysts or acidic conditions. connectjournals.comnih.gov

The general synthetic route involves the initial formation of a Schiff base intermediate by the reaction of the aldehyde with one of the amino groups of the o-phenylenediamine (B120857). This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. Finally, an oxidation step leads to the formation of the stable aromatic benzimidazole ring. researchgate.net The choice of substituents on the o-phenylenediamine allows for the introduction of diverse functionalities into the final benzimidazole product, influencing its chemical and physical properties.

Table 2: Synthesis of Substituted Benzimidazole Derivatives

| o-Phenylenediamine Derivative | Product | Reaction Conditions | Yield (%) | References |

| o-Phenylenediamine | 2-(1-benzyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole | Oxidative cyclocondensation | Good | mdpi.comconnectjournals.com |

| 4-Methyl-1,2-phenylenediamine | 2-(1-benzyl-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole | Catalytic, Reflux | Good | nih.gov |

| 4-Chloro-1,2-phenylenediamine | 2-(1-benzyl-1H-imidazol-2-yl)-5-chloro-1H-benzo[d]imidazole | Acid catalysis, Reflux | Moderate to Good | connectjournals.comnih.gov |

| 4-Nitro-1,2-phenylenediamine | 2-(1-benzyl-1H-imidazol-2-yl)-5-nitro-1H-benzo[d]imidazole | Oxidative conditions | Moderate | mdpi.comconnectjournals.com |

The structural elucidation of these substituted benzimidazoles relies on comprehensive spectroscopic analysis. Mass spectrometry confirms the molecular weight of the synthesized compounds, while IR spectroscopy shows characteristic peaks for the N-H and C=N bonds within the benzimidazole ring. mdpi.com ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity of the atoms and the successful formation of the heterocyclic system. connectjournals.comnih.gov

Applications of 1 Benzyl 1h Imidazole 2 Carbaldehyde in Medicinal Chemistry and Biological Research

Precursor Role in Pharmaceutical Agent Synthesis

The utility of 1-Benzyl-1H-imidazole-2-carbaldehyde as a starting material in the synthesis of complex pharmaceutical agents is an area of scientific inquiry. While the broader class of imidazole-containing compounds is prominent in drug discovery, the specific roles of this particular isomer are documented in select, specialized applications.

Development of Histamine (B1213489) H3 Receptor Antagonists

While the benzyl-imidazole scaffold is a key feature in some histamine H3 receptor antagonists, current research literature does not explicitly document the use of this compound as a direct precursor for these agents. Studies in this area have often focused on other isomers, such as those derived from a 4-benzyl-1H-imidazole template.

Synthesis of Imidazole-Containing Peptides and Oligonucleotides

The incorporation of imidazole (B134444) moieties is crucial for the function of certain peptides and oligonucleotides. However, the scientific literature available does not specify the use of this compound as a starting material for the synthesis of these complex biomolecules. Research in this field often employs other forms of protected imidazoles suitable for peptide and oligonucleotide chemistry. thieme-connect.de

Investigation of Biological Activities through Derivatives

The true potential of this compound is more evident in its use as a scaffold to generate derivatives for biological testing. The aldehyde functional group provides a convenient handle for synthetic transformations, allowing researchers to create libraries of related compounds to probe their interactions with biological targets.

Antimicrobial and Antifungal Research

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. In one study, the compound was used as a key intermediate to generate a series of aminoguanidine (B1677879) hydrazone derivatives. These new molecules were then tested for their ability to inhibit the growth of pathogenic bacteria.

The synthesis involved creating various substituted this compound compounds which were then reacted further to produce the final guanidine (B92328) and aminoguanidine hydrazone derivatives. The antibacterial activities of these derivatives were assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with their efficacy measured by the minimal inhibitory concentration (MIC).

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Derivative Class | Test Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Benzyl (B1604629) Guanidine Hydrazones | S. aureus | Moderately Active to Potent |

| Benzyl Guanidine Hydrazones | E. coli | Moderately Active to Potent |

| Aminoguanidine Hydrazones | S. aureus | Varied Activity |

| Aminoguanidine Hydrazones | E. coli | Varied Activity |

This table is a representation of findings where derivatives showed a range of activities. For specific MIC values, please refer to the cited literature.

These findings indicate that modifying the this compound structure can yield compounds with significant antibacterial properties.

Anticancer and Antiproliferative Studies

A significant application of this compound is found in the field of oncology research, specifically in the development of enzyme inhibitors for cancer therapy. The compound has been explicitly used as a starting material in the synthesis of dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). google.com PARP is a family of enzymes critical for DNA repair in cancer cells, and its inhibition is a validated strategy for cancer treatment.

In a patented synthesis, this compound was reacted with 4-aminoisobenzofuran-1(3H)-one in the presence of magnesium sulfate (B86663) to produce a key intermediate. google.com This intermediate is a core component of the final PARP inhibitor. This demonstrates the direct utility of this compound in constructing complex molecules designed to target specific mechanisms in cancer cells.

Anti-inflammatory and Analgesic Activity Evaluations

While research into the direct anti-inflammatory and analgesic properties of derivatives from this compound is limited, studies on closely related structures suggest the potential of this chemical class. The broader family of benzimidazole (B57391) derivatives has shown promise in inhibiting pro-inflammatory cytokines. capes.gov.br

Furthermore, research has been conducted on the analgesic properties of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives. nih.gov In these studies, various imidazole compounds were synthesized and tested for their pain-relieving effects in animal models. nih.govnih.gov The synthesis of these specific analgesic compounds involved the benzylation of a pre-formed 2-substituted-4,5-diphenyl-imidazole ring, rather than starting from this compound itself. nih.gov However, the results demonstrate that the 1-benzyl-imidazole structural motif is a component of molecules with notable biological activity.

Table 2: Analgesic Activity of Selected 1-Benzyl-imidazole Derivatives

| Compound Structure | Test Model | Activity Level |

|---|---|---|

| 1-Benzyl-2-substituted-4,5-diphenyl-imidazole | Tail-Clip Method (Mice) | Moderate to Good |

| 1-Ethyl-2-substituted-4,5-diphenyl-imidazole | Tail-Clip Method (Mice) | Active |

This table summarizes the analgesic potential found in compounds containing the 1-benzyl-imidazole core. The specific derivatives and their activities are detailed in the cited literature. nih.govnih.gov

These studies highlight the importance of the imidazole scaffold in the design of new analgesic agents. neuroquantology.com

Antitubercular and Antiparasitic Agent Development

For instance, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. scielo.br Several of these compounds exhibited potent inhibitory activity against the H37Rv strain and multidrug-resistant strains of M. tuberculosis. scielo.brscielo.br Notably, compounds with specific substitutions on the benzyl ring showed minimal inhibitory concentration (MIC) values in the low micromolar range. scielo.br

| Compound | Substituent on Benzyl Ring | MIC (µM) |

|---|---|---|

| 6p | 3,5-dinitro | 6.9 |

| 6z | 4-(trifluoromethyl) | 3.8 |

| Isoniazid (Standard) | - | 2.3 |

Similarly, benzimidazole derivatives have been investigated for their antiparasitic effects. nih.gov For example, a series of N-benzyl-1H-benzimidazol-2-amines showed activity against Leishmania mexicana. nih.gov The mechanism of action for many benzimidazoles in parasitic infections involves the inhibition of tubulin polymerization. Given that this compound shares the core imidazole structure, it represents a compound of interest for future investigation in the development of novel antitubercular and antiparasitic agents.

Targeting Enzyme and Receptor Interactions

The imidazole nucleus is a versatile scaffold known to interact with a variety of enzymes and receptors, making it a privileged structure in medicinal chemistry. nih.gov The specific substitution pattern of this compound suggests potential for targeted biological activity.

Studies on Protein-Ligand Interactions

Direct protein-ligand interaction studies for this compound are not extensively documented. However, research on related 1-benzyl-1H-imidazole derivatives provides valuable insights. A study focused on the design of selective inhibitors for aldosterone (B195564) synthase (CYP11B2) explored a series of 1-benzyl-1H-imidazoles. acs.org Molecular modeling and in vitro screening revealed that these compounds could fit within the active site of the enzyme, with some exhibiting potent inhibitory activity in the low nanomolar range. acs.org

Molecular docking studies on N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles with the Nsp9 RNA binding protein of SARS-CoV-2 have also been performed to understand potential drug-receptor interactions. nih.gov These studies highlight how the substituted benzyl-imidazole core can form various interactions within a protein's binding site. nih.gov

The aldehyde group at the 2-position of this compound is a reactive functional group that could potentially form covalent bonds or strong hydrogen bonds with amino acid residues in a protein's active site, a mechanism that warrants further investigation.

Modulation of Physiological Processes through Imidazole Ring Interactions

The imidazole ring is a crucial component of the amino acid histidine and plays a vital role in the function of many proteins and enzymes. nih.gov It can act as both a hydrogen bond donor and acceptor, and its nitrogen atoms can coordinate with metal ions, making it a key player in various biological processes. nih.gov

The benzyl group attached to the imidazole ring can participate in hydrophobic and π-π stacking interactions with aromatic residues within a protein, potentially enhancing binding affinity and selectivity. Research on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles has shown that modifications to the group connecting the aromatic system to the imidazole ring significantly impact their activity at adrenergic receptors. nih.gov This underscores the importance of the substituent at the 1-position for receptor interaction.

Furthermore, imidazole-containing compounds have been identified as positive allosteric modulators of GABAA receptors, indicating their potential to influence neurotransmission. nih.gov While these studies were conducted on different imidazole derivatives, they illustrate the broad potential of the imidazole scaffold to modulate physiological processes through specific receptor interactions. The unique combination of the benzyl and carbaldehyde groups on the imidazole ring of this compound presents an intriguing area for future research to explore its specific modulatory effects.

Computational and Theoretical Investigations of 1 Benzyl 1h Imidazole 2 Carbaldehyde

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. For imidazole (B134444) derivatives, these investigations often focus on understanding how the molecule's geometry influences its stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently applied to heterocyclic compounds, including imidazole and benzimidazole (B57391) derivatives, to predict their optimized geometry, spectroscopic signatures, and reactive properties. biointerfaceresearch.com For instance, DFT calculations are commonly performed using hybrid functionals like B3LYP with basis sets such as 6–311G(d,p) or 6-31G** to achieve a balance between accuracy and computational cost. biointerfaceresearch.comnih.gov These calculations provide equilibrium geometries and predict parameters such as bond lengths and angles. biointerfaceresearch.com

Studies on related benzimidazole derivatives have utilized DFT to model geometrical parameters, as well as infrared (IR) and UV-Vis spectra. biointerfaceresearch.com This approach allows for a detailed understanding of the molecule's ground-state structure and vibrational modes, which can be correlated with experimental data. biointerfaceresearch.comnih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For example, in a study on a benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO–LUMO energy gap was calculated to be 4.0319 eV using DFT at the B3LYP/6–311G(d,p) level. nih.gov Such calculations help in predicting the charge transfer interactions within the molecule and its potential reactivity in chemical reactions. biointerfaceresearch.com

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov

Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. chimia.ch For imidazole and benzimidazole derivatives, which contain nitrogen heteroatoms capable of acting as hydrogen bond acceptors, these interactions are critical for their biological activity.

In docking studies of various benzimidazole derivatives against protein targets, specific amino acid residues in the binding pocket are identified as crucial for interaction. nih.gov For example, interactions with residues like Lys52, Tyr32, and Val27 have been observed for some benzimidazole compounds, often involving hydrogen bonds with oxygen or nitrogen atoms on the ligand. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of these interactions.

Table 1: Example Docking Scores for Benzimidazole Derivatives against Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1H-Benzimidazole Derivatives | CDK-8 (PDB: 5FGK) | -7.425 to -9.686 | Lys52, Tyr32, Val27, Ala100 |

| 1H-Benzimidazole Hydrazides | E. coli DNA Gyrase B | -6.6 to -8.4 | ILE A:90, GLU A:50, ASN A:46 |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Antihypertensive Protein (PDB: 4XX3) | -9.2 to -10.0 | Not specified |

This table presents data from computational studies on various benzimidazole derivatives to illustrate typical binding affinity values and is not specific to 1-Benzyl-1H-imidazole-2-carbaldehyde. nih.govresearchgate.net

Molecular docking is widely used for the computational screening of compound libraries to identify potential hits for a specific biological target. nih.gov By docking a large number of molecules into the active site of a target protein, researchers can prioritize which compounds to synthesize and test experimentally. This in-silico approach significantly accelerates the early stages of drug discovery.

Novel imidazole and benzimidazole derivatives have been computationally screened for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. nih.govnih.govnih.gov For instance, derivatives have been evaluated as potential inhibitors of enzymes like Raf kinases and aldosterone (B195564) synthase, demonstrating the broad applicability of these computational screening methods. nih.govacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most energetically favorable reaction pathways.

For the formation of imidazoles, computational studies can help explain the regioselectivity of certain synthetic routes. For example, research on the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides showed that the reaction's regioselectivity is guided by a 2-hydroxyaryl group. nih.gov Computational modeling supported a mechanism involving a phenol-assisted hydrogen atom shift as the most favorable pathway. nih.gov Similarly, the formation of the parent compound, 1H-imidazole-2-carboxaldehyde, from the reaction of glyoxal and ammonia has been proposed to follow the Debus mechanism, which can be investigated through computational analysis of reaction intermediates and transition states. researchgate.net These studies highlight the power of computational chemistry to provide a detailed understanding of reaction outcomes that can guide synthetic efforts.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound involves two primary transformations: the N-benzylation of an imidazole precursor and the subsequent formylation at the C2 position. Computational analysis, particularly the study of transition states, is crucial for understanding the kinetics and mechanisms of these steps.

N-Benzylation of the Imidazole Ring:

The introduction of the benzyl group onto the imidazole ring is a key synthetic step. While specific transition state analysis for the benzylation of imidazole-2-carbaldehyde is not extensively documented, analogies can be drawn from computational studies on the N-alkylation of imidazole. Density Functional Theory (DFT) calculations have been employed to investigate the reaction of imidazole with alkylating agents like dimethyl carbonate. These studies reveal that the reaction proceeds through a transition state involving the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkylating agent. researchgate.net

A quantum chemical study on the alkylation of imidazole with dimethyl carbonate calculated the energy barrier for the formation of the transition state (TS-1a) to be 36.5 kcal/mol. researchgate.net This provides an estimate of the activation energy required for such N-alkylation reactions. The geometry of the transition state is characterized by the partial formation of the new N-C bond and the partial breaking of the bond in the alkylating agent.

To illustrate the typical energetic landscape of such a reaction, the following data table, based on the computational study of imidazole alkylation, is presented.

| Parameter | Value | Description |

| Reaction | Imidazole + Dimethyl Carbonate → N-Methylimidazole + Methyl Bicarbonate | Model reaction for N-alkylation |

| Method | DFT B3LYP/6-311++G(d,p) | Level of theory for calculation |

| Activation Energy (TS-1a) | 36.5 kcal/mol | Energy barrier for the initial N-alkylation step researchgate.net |

| Reaction Energy | Exothermic | The overall reaction is energetically favorable. |

This table is illustrative and based on a model reaction for the N-alkylation of imidazole.

Formation of the Imidazole Ring (Radziszewski Reaction):

Regioselectivity Predictions via In Silico Methods

For an N-substituted imidazole like this compound, further functionalization can occur at different positions on the imidazole ring. Predicting the regioselectivity of these reactions is a significant application of in silico methods.

Electrophilic Substitution:

The formylation of 1-benzyl-1H-imidazole to yield the target compound is an example of an electrophilic substitution. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring. The regioselectivity of this reaction on the 1-benzylimidazole (B160759) precursor is determined by the electronic properties of the imidazole ring, which are influenced by the N-benzyl substituent.

Computational methods like DFT can be used to calculate the electron density at various positions of the imidazole ring. The site most susceptible to electrophilic attack will be the one with the highest electron density. Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution, where regions of negative potential are indicative of sites prone to electrophilic attack.

For 1-benzyl-1H-imidazole, the C2, C4, and C5 positions are potential sites for formylation. Theoretical calculations would likely predict the C2 position to be the most electron-deficient in the neutral molecule due to the adjacent nitrogen atoms. However, in the context of the Vilsmeier-Haack reaction, the mechanism involves the formation of a reactive Vilsmeier reagent which is a bulky electrophile. Steric hindrance from the N-benzyl group could also play a role in directing the substitution.

The following table outlines the factors influencing regioselectivity in electrophilic substitution on 1-benzylimidazole, which can be predicted using computational methods.

| Position | Electronic Effect | Steric Effect from N-Benzyl Group | Predicted Reactivity towards Electrophiles |

| C2 | Electron deficient due to two adjacent nitrogen atoms. | Moderate steric hindrance. | Generally less favored for electrophilic attack in the absence of specific activation. |

| C4 | Electron rich, influenced by the lone pair of the adjacent nitrogen. | Minimal steric hindrance. | Favored site for electrophilic attack. |

| C5 | Electron rich, influenced by the lone pair of the adjacent nitrogen. | Minimal steric hindrance. | Favored site for electrophilic attack. |

This table provides a qualitative prediction of regioselectivity based on general principles of imidazole chemistry.

In silico methods, including the calculation of Fukui indices and frontier molecular orbital (HOMO/LUMO) analysis, can provide more quantitative predictions of regioselectivity. The atom with the highest HOMO coefficient is generally considered the most likely site for electrophilic attack.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The synthesis of imidazole-2-carboxaldehyde and its derivatives is an area of active research, with several methods already established. These include the oxidation of the corresponding carbinol using manganese dioxide and the formylation of appropriately protected 2-imidazolelithium reagents. orgsyn.org A notable optimized route utilizes inexpensive, commercially available bulk chemicals to produce imidazole-2-carboxaldehyde through high-yield processes, often in open vessels at ambient temperatures. orgsyn.org

Future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic strategies. One promising direction involves adapting existing methodologies used for related benzimidazole (B57391) structures. For instance, a common route to substituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes involves the oxidation of the corresponding primary alcohol, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol, using reagents like the Dess-Martin periodinane. nih.gov Exploring similar selective oxidation techniques for 1-benzyl-1H-imidazol-2-yl)methanol could provide a direct and high-yielding pathway to the target carbaldehyde.

Furthermore, the development of one-pot, multi-component reactions represents a significant area for advancement. A recently developed DNA-compatible, three-component cycloaddition of azomethine ylides for synthesizing pyrrolidine-fused scaffolds highlights the potential for innovative reaction design. acs.org Applying similar principles to construct the 1-benzyl-1H-imidazole-2-carbaldehyde core or its derivatives could streamline synthesis, reduce waste, and allow for the rapid generation of diverse compound libraries. acs.org Additionally, investigating metal-free C-N coupling reactions could offer an alternative and more environmentally friendly approach for introducing the benzyl (B1604629) group onto the imidazole (B134444) ring. sigmaaldrich.com

Another avenue for exploration is the modification of procedures used for synthesizing analogous structures like 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, which is prepared from N-benzylethylenediamine and thiophene-2-carbaldehyde. mdpi.comresearchgate.net Research into the reaction conditions, such as solvent concentration and the use of an inert atmosphere, has shown that optimization can significantly improve yields. mdpi.com Applying such systematic optimization to the synthesis of this compound could lead to more robust and scalable production methods.

Development of Advanced Therapeutic Agents

The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antifungal, antiviral, and antihistaminic properties. nih.govresearchgate.netnih.gov The structural characteristics of the imidazole ring allow it to interact with various enzymes and receptors through multiple binding modes like hydrogen bonding and π–π stacking. nih.govresearchgate.net Consequently, derivatives of this compound are prime candidates for the development of new therapeutic agents.

A significant area of future research will be the design and synthesis of novel inhibitors for specific biological targets. For example, 1-benzyl-1H-imidazoles with simple structures have been identified as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2), an important target for managing cardiovascular diseases. acs.org The aldehyde group of this compound provides a reactive handle for synthesizing a diverse library of derivatives, such as imines, chalcones, and amides, which can be screened for inhibitory activity against CYP11B2 and other clinically relevant enzymes. nih.govacs.org

The anticancer potential of imidazole and benzimidazole derivatives is another major focus. nih.gov These compounds can exert their effects by interacting with DNA or inhibiting key enzymes involved in cell proliferation. nih.gov The Claisen-Schmidt reaction, for instance, can be used to convert 1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes into benzimidazole-chalcone hybrids, which have been investigated as anticancer agents. nih.gov A similar strategy applied to this compound could yield novel imidazole-chalcone compounds for evaluation in oncology.

Moreover, the imidazole nucleus is a component of various natural products and approved drugs, highlighting its therapeutic relevance. nih.gov Future work will likely involve creating hybrid molecules that combine the this compound core with other known pharmacophores to enhance biological activity and improve pharmacokinetic properties. The versatility of the aldehyde group allows for its conversion into a wide array of functional groups, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov

Integration into Nanotechnology and Bio-materials

The unique chemical properties of imidazole-containing compounds also make them attractive for applications in materials science, particularly in the burgeoning fields of nanotechnology and bio-materials. chemimpex.com The ability of the imidazole ring to coordinate with metal ions and participate in non-covalent interactions makes it a valuable component for creating advanced functional materials. nih.govresearchgate.net

Future research is expected to explore the use of this compound and its derivatives as building blocks for self-assembling systems and functional polymers. The aldehyde group can be readily modified to introduce polymerizable units or moieties that drive intermolecular interactions, leading to the formation of well-ordered nanostructures such as micelles, vesicles, or nanofibers. These materials could find applications in drug delivery, sensing, and catalysis.

The related compound, 1-Benzyl-1H-imidazole-5-carboxaldehyde, has been noted for its suitability in developing advanced materials like polymers and coatings to enhance durability and functionality. chemimpex.com It is conceivable that this compound could be similarly employed. Its derivatives could be incorporated into polymer backbones or used as cross-linking agents to create materials with tailored thermal, mechanical, and optical properties. For instance, polymers containing the 1-benzylimidazole (B160759) moiety might exhibit enhanced thermal stability or specific surface properties useful for creating specialized coatings.

In the realm of bio-materials, the imidazole group's ability to interact with biological molecules can be leveraged. Materials functionalized with this compound derivatives could be designed to interact with specific proteins or nucleic acids, making them suitable for use in biosensors or as scaffolds for tissue engineering. The aldehyde function provides a convenient site for covalently attaching these molecules to surfaces or other biomolecules, further expanding their potential applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves condensation of benzylamine derivatives with carbonyl-containing precursors. For example, manganese(IV) oxide in dichloromethane at room temperature achieves 85% yield, while Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine)]) with hydrogen peroxide at 50°C yield ~70% . Key variables include catalyst selection, solvent polarity, and temperature. A comparison of reaction conditions is summarized below:

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| MnO₂ | Dichloromethane | RT | 85 |

| Ru complex + H₂O₂ | H₂O | 50°C | 70 |

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch appears at ~1700–1720 cm⁻¹. Imidazole ring vibrations (C=N and C-N) are observed between 1500–1600 cm⁻¹ .

- ¹H-NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Benzyl protons (CH₂) appear as a singlet at δ 5.3–5.5 ppm, while aromatic protons from the benzyl group show signals at δ 7.2–7.4 ppm .

- ¹³C-NMR : The aldehyde carbon appears at δ 190–195 ppm, and imidazole carbons (C2, C4) are typically δ 140–150 ppm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Avoid incompatible materials (strong oxidizers, acids) to prevent decomposition .

- Store in a cool, dry environment (<25°C) in airtight containers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity to target proteins like EGFR. For example, derivatives with electron-withdrawing substituents (e.g., -Cl) show enhanced binding due to hydrophobic interactions .

- Conduct ADMET analysis using tools like SwissADME to predict bioavailability, blood-brain barrier penetration, and toxicity. Substituents like -OCH₃ improve solubility but may reduce metabolic stability .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodological Answer :

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For instance, an unexpected downfield shift in the aldehyde proton might indicate hydrogen bonding or impurities .

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. A mismatch between observed and calculated m/z values suggests incomplete purification or side reactions .

Q. What strategies optimize the synthesis of imidazole-fused derivatives using this compound?

- Methodological Answer :

- Employ palladium-catalyzed C–N coupling for intramolecular cyclization. For example, 1-(2-bromobenzyl) derivatives undergo cyclization with Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C to form benzodiazepine-fused imidazoles .

- Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve reaction efficiency. Polar aprotic solvents generally enhance nucleophilicity .

Q. How do structural modifications (e.g., substituent addition) affect the physicochemical properties of this compound?

- Methodological Answer :

- Introduce electron-donating groups (-OCH₃, -CH₃) to increase log P (lipophilicity), enhancing membrane permeability but potentially reducing aqueous solubility.

- Add polar groups (-OH, -NH₂) to improve TPSA (topological polar surface area), which correlates with bioavailability. For instance, a -OH substituent increases TPSA by ~20 Ų .

Data-Driven Analysis

Q. How can reaction yield discrepancies in published synthetic protocols be addressed?

- Methodological Answer :

- Compare catalytic systems : MnO₂ may offer higher yields than Ru complexes under milder conditions but requires longer reaction times .

- Analyze purity of starting materials : Hydrazine hydrate purity (≥98%) is critical for intermediate synthesis; impurities can lead to side products .

- Optimize workup procedures : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the aldehyde from unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。